(2-Bromoethyl)cyclopropane
Overview
Description
(2-Bromoethyl)cyclopropane is an organic compound with the molecular formula C5H9Br. It is characterized by the presence of a cyclopropane ring attached to a bromoethyl group. This compound is known for its unique reactivity due to the inherent strain in the three-membered cyclopropane ring and the presence of the bromine atom .
Preparation Methods
Synthetic Routes and Reaction Conditions: (2-Bromoethyl)cyclopropane can be synthesized through the reaction of cyclopropylamine with bromoethane. This reaction involves the electrophilic substitution of ethyl bromide with cyclopropylamine, resulting in the formation of this compound .
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of large-scale reactors where cyclopropylamine and bromoethane are reacted under controlled conditions. The reaction is typically carried out in the presence of a solvent such as chloroform or ethyl acetate, and the product is purified through distillation .
Chemical Reactions Analysis
Types of Reactions: (2-Bromoethyl)cyclopropane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: Reduction can lead to the formation of cyclopropyl ethane derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction Reactions: Hydrogen gas in the presence of a palladium catalyst is commonly employed.
Major Products:
Substitution Reactions: Various substituted cyclopropane derivatives.
Oxidation Reactions: Cyclopropyl alcohols or ketones.
Reduction Reactions: Cyclopropyl ethane derivatives.
Scientific Research Applications
(2-Bromoethyl)cyclopropane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.
Biology: The compound is studied for its potential biological activities, including its role as an antibacterial and antiviral agent.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Mechanism of Action
The mechanism of action of (2-Bromoethyl)cyclopropane involves the reactivity of the cyclopropane ring and the bromine atom. The strain in the cyclopropane ring makes it highly reactive, allowing it to participate in ring-opening reactions. The bromine atom serves as a leaving group in substitution reactions, facilitating the formation of new bonds and the generation of various derivatives .
Comparison with Similar Compounds
- Cyclopropylmethyl bromide
- Cyclopropyl ethyl bromide
- Cyclopropylamine
Comparison: (2-Bromoethyl)cyclopropane is unique due to the combination of the cyclopropane ring and the bromoethyl group. This combination imparts distinct reactivity and properties compared to other similar compounds. For instance, cyclopropylmethyl bromide lacks the ethyl group, which affects its reactivity and applications. Similarly, cyclopropylamine does not have the bromine atom, making it less reactive in substitution reactions .
Properties
IUPAC Name |
2-bromoethylcyclopropane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9Br/c6-4-3-5-1-2-5/h5H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIYFONBSYWACFF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36982-56-6 | |
Record name | (2-bromoethyl)cyclopropane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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